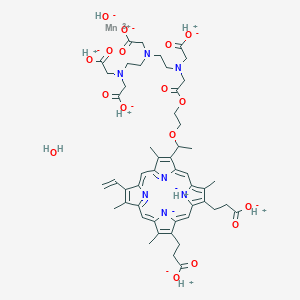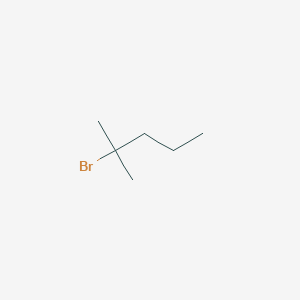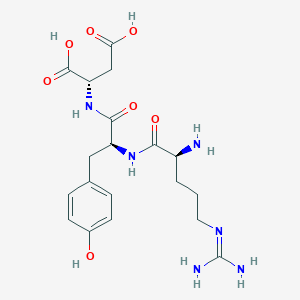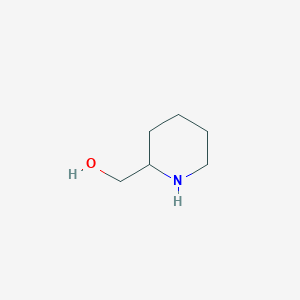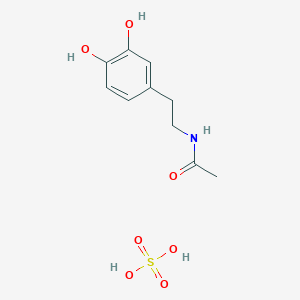
N-Acetyldopamine-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyldopamine-sulfate (NADS) is a chemical compound that is derived from dopamine, a neurotransmitter that is involved in various physiological and behavioral processes. NADS is synthesized through a chemical reaction between dopamine and sulfuric acid. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
N-Acetyldopamine-sulfate acts as a substrate for tyrosinase, an enzyme that catalyzes the conversion of dopamine to N-Acetyldopamine-sulfate. This reaction results in the formation of a stable product that can be measured using various techniques. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
N-Acetyldopamine-sulfate has been shown to have various biochemical and physiological effects. It has been reported to increase the production of melanin in melanocytes, which may have applications in the cosmetic industry. N-Acetyldopamine-sulfate has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Acetyldopamine-sulfate in lab experiments is its stability, which allows for accurate measurements of tyrosinase activity. However, the synthesis of N-Acetyldopamine-sulfate can be challenging, and the purity of the final product can be difficult to achieve. Additionally, the use of N-Acetyldopamine-sulfate in experiments may be limited by its availability and cost.
Zukünftige Richtungen
There are various future directions for the use of N-Acetyldopamine-sulfate in scientific research. One area of interest is the development of new drugs for the treatment of Parkinson's disease. N-Acetyldopamine-sulfate has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of this disorder. Additionally, further research is needed to explore the antioxidant properties of N-Acetyldopamine-sulfate and their potential applications in various fields, including medicine, agriculture, and industry.
Synthesemethoden
The synthesis of N-Acetyldopamine-sulfate involves the reaction of dopamine with sulfuric acid. The process starts with the addition of sulfuric acid to a solution of dopamine in water. The mixture is then heated to a specific temperature, and the reaction is allowed to proceed for a specific duration. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Acetyldopamine-sulfate has various applications in scientific research, including the study of dopamine metabolism and the development of new drugs. It has been used as a substrate for the measurement of tyrosinase activity, an enzyme involved in melanin synthesis. N-Acetyldopamine-sulfate has also been used in the development of new drugs for the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Eigenschaften
CAS-Nummer |
131062-91-4 |
|---|---|
Produktname |
N-Acetyldopamine-sulfate |
Molekularformel |
C10H15NO7S |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H13NO3.H2O4S/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8;1-5(2,3)4/h2-3,6,13-14H,4-5H2,1H3,(H,11,12);(H2,1,2,3,4) |
InChI-Schlüssel |
ZYZWKWOZCBLGOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC(=O)NCCC1=CC(=C(C=C1)O)O.OS(=O)(=O)O |
Andere CAS-Nummern |
131062-91-4 |
Synonyme |
N-acetyldopamine-sulfate NADA-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



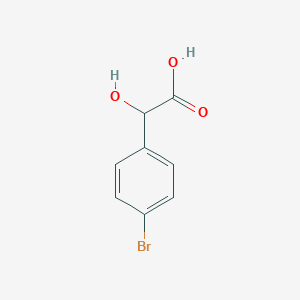
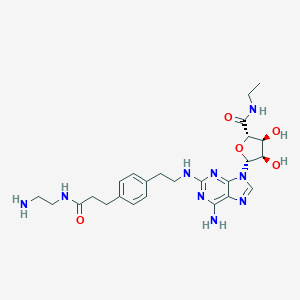
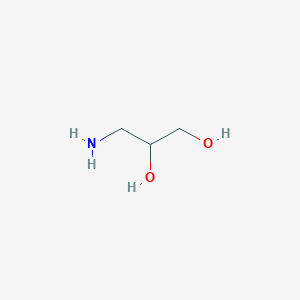
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
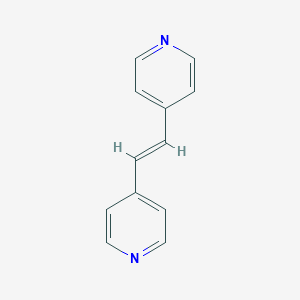
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
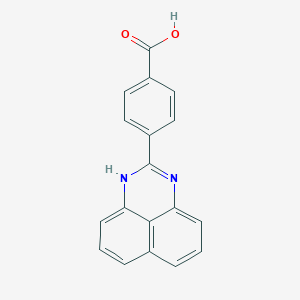
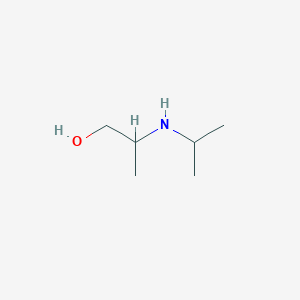
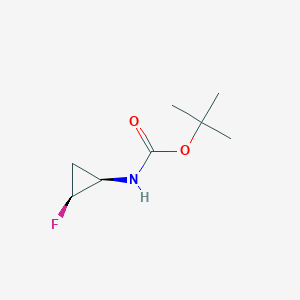
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)
